molecular formula C18H17N3O2 B7700885 N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide

N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide

Cat. No. B7700885
M. Wt: 307.3 g/mol
InChI Key: ZBFJTZNRIPJAHY-UHFFFAOYSA-N
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Description

N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide, also known as PBI-4050, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the family of oxadiazole compounds and has been studied extensively for its potential applications in various diseases.

Mechanism of Action

The exact mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide is still under investigation. However, it has been shown to modulate the activity of several signaling pathways, including the Wnt/β-catenin pathway, the CXCR4/CXCL12 pathway, and the PI3K/AKT pathway. By modulating these pathways, this compound can exert its anti-fibrotic, anti-inflammatory, and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce fibrosis by inhibiting the activation of fibroblasts and reducing the production of extracellular matrix proteins. It can also reduce inflammation by inhibiting the recruitment of inflammatory cells and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide is its broad therapeutic potential. It has been shown to have potential applications in various diseases, making it a promising candidate for drug development. Additionally, this compound has been shown to have a good safety profile in preclinical studies.
One of the limitations of this compound is its limited bioavailability. It has a low oral bioavailability and a short half-life, which may limit its therapeutic potential. Additionally, more studies are needed to determine the optimal dose and dosing regimen for this compound.

Future Directions

There are several future directions for the study of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide. One direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of the optimal dosing regimen and route of administration for this compound. Additionally, more studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with isobutylamine, followed by the reaction with acetic anhydride. The resulting compound is then purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-fibrotic, anti-inflammatory, and anti-cancer properties. It has been studied in preclinical models for its potential application in the treatment of idiopathic pulmonary fibrosis, Alport syndrome, and liver fibrosis.

properties

IUPAC Name

2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12(2)17(22)19-15-10-6-9-14(11-15)18-20-16(21-23-18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJTZNRIPJAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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